molecular formula C28H35N3O3S B11267599 3-((4-(azepane-1-carbonyl)cyclohexyl)methyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-((4-(azepane-1-carbonyl)cyclohexyl)methyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11267599
M. Wt: 493.7 g/mol
InChI Key: VWMJZKXKQXHFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(AZEPANE-1-CARBONYL)CYCLOHEXYL]METHYL}-1-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that features a unique combination of functional groups, including a thieno[3,2-d]pyrimidine core, an azepane ring, and various aromatic and aliphatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(AZEPANE-1-CARBONYL)CYCLOHEXYL]METHYL}-1-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Azepane Ring: This step may involve nucleophilic substitution or addition reactions to introduce the azepane moiety.

    Functionalization of the Cyclohexyl and Phenyl Groups: These steps often involve selective alkylation or acylation reactions to attach the desired substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(AZEPANE-1-CARBONYL)CYCLOHEXYL]METHYL}-1-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-{[4-(AZEPANE-1-CARBONYL)CYCLOHEXYL]METHYL}-1-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The binding of the compound to these targets can modulate their activity, leading to the desired therapeutic effect. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Azepane-Containing Molecules: Molecules that feature the azepane ring but differ in other structural aspects.

    Cyclohexyl and Phenyl Substituted Compounds: Compounds with similar substituents but different core structures.

Uniqueness

3-{[4-(AZEPANE-1-CARBONYL)CYCLOHEXYL]METHYL}-1-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE is unique due to its combination of a thieno[3,2-d]pyrimidine core, an azepane ring, and specific cyclohexyl and phenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H35N3O3S

Molecular Weight

493.7 g/mol

IUPAC Name

3-[[4-(azepane-1-carbonyl)cyclohexyl]methyl]-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C28H35N3O3S/c1-20-6-8-21(9-7-20)18-30-24-14-17-35-25(24)27(33)31(28(30)34)19-22-10-12-23(13-11-22)26(32)29-15-4-2-3-5-16-29/h6-9,14,17,22-23H,2-5,10-13,15-16,18-19H2,1H3

InChI Key

VWMJZKXKQXHFID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)N5CCCCCC5)SC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.